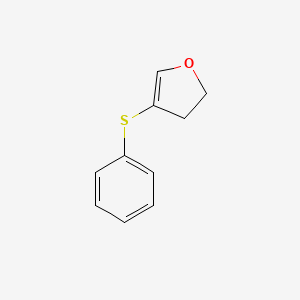

4-(Phenylsulfanyl)-2,3-dihydrofuran

Description

Contextualization of Dihydrofuran Chemistry

The dihydrofuran moiety is a prominent heterocyclic scaffold found in a wide array of natural products and biologically active compounds. researchgate.net Dihydrofurans are five-membered oxygen-containing heterocyclic compounds that are partially unsaturated. They exist as two primary isomers: 2,3-dihydrofuran (B140613) and 2,5-dihydrofuran (B41785). wikipedia.org The 2,3-dihydrofuran ring system, in particular, is a key structural component in numerous bioactive natural products. researchgate.net

The reactivity of dihydrofurans is significantly influenced by the position of the double bond within the ring. acs.orgnih.gov For instance, 2,3-dihydrofuran behaves as an enol ether, making it susceptible to a variety of chemical transformations. wikipedia.org This reactivity has been harnessed in numerous synthetic applications. The position of the olefin functional group in relation to the ether oxygen is a determining factor in the reactivity of these cyclic oxygenates. acs.orgnih.gov

The study of dihydrofuran chemistry involves understanding their adsorption and thermal behavior on various catalysts. For example, both 2,3-dihydrofuran and 2,5-dihydrofuran have been shown to adsorb on a palladium (Pd(111)) surface primarily through their double bonds at low temperatures. acs.orgnih.gov At higher temperatures, they can undergo dehydrogenation to form furan (B31954) or decompose into smaller fragments. acs.orgnih.gov A notable difference in their reactivity is that 2,3-dihydrofuran can be hydrogenated to tetrahydrofuran (B95107), while 2,5-dihydrofuran tends to dehydrogenate to furan. acs.orgnih.gov

Significance of Phenylsulfanylated Dihydrofurans as Versatile Synthetic Intermediates

The introduction of a phenylsulfanyl group onto the dihydrofuran scaffold, as in 4-(Phenylsulfanyl)-2,3-dihydrofuran, dramatically expands its synthetic utility. The sulfur-containing substituent can act as a control element for various chemical reactions, enabling the regioselective and stereoselective formation of new chemical bonds.

Phenylsulfanylated compounds, in general, are valuable intermediates in organic synthesis. For instance, the phenylsulfanyl group can be involved in the synthesis of various heterocyclic compounds. The presence of the sulfur atom allows for further functionalization, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can then be used in elimination or substitution reactions.

While direct research on this compound is not extensively detailed in the provided results, the synthesis of related structures, such as 5-(Phenylselanyl)-2,3-dihydrofuran, highlights the interest in chalcogen-substituted dihydrofurans. sigmaaldrich.com The synthesis of various sulfonyl-containing furans and dihydrofurans through cascade reactions further underscores the importance of sulfur-functionalized heterocyclic compounds as synthetic building blocks. acs.org The development of methods for preparing benzo[b]furans through electrophilic cyclization of precursors containing sulfur substituents also points to the broader utility of such functionalities in heterocyclic synthesis. nih.gov

Historical Development of Synthetic Strategies for Dihydrofuran Scaffolds

The synthesis of dihydrofuran rings has been a subject of extensive research, leading to a variety of synthetic methodologies over the years.

Early Methods and Classical Syntheses:

Historically, the Feist–Benary furan synthesis, which proceeds through a 2,3-dihydrofuran intermediate, represents one of the classical routes to this heterocyclic system. wikipedia.org This reaction involves the condensation of α-halogenated ketones with β-dicarbonyl compounds. wikipedia.org Another early method involved the thermal interconversion of cyclopropane (B1198618) aldehyde and 2,3-dihydrofuran, reported in 1947. wikipedia.org

Modern Synthetic Methods:

In more recent times, a plethora of more sophisticated and efficient methods for the synthesis of 2,3-dihydrofurans have been developed. These often involve metal-catalyzed reactions, which offer high levels of control and efficiency.

Cyclization and Cycloaddition Reactions: Many modern syntheses rely on the cyclization or cycloaddition of carbonyl compounds using metal catalysts. wikipedia.org Catalysts based on palladium, platinum, cobalt, ruthenium, and nickel have been employed for the isomerization of 2,5-dihydrofuran to 2,3-dihydrofuran. google.com

Heck Coupling: Palladium-catalyzed Heck reactions of 2,3-dihydrofuran with aryl halides or triflates have been used to introduce substituents at the 2-position, though this can sometimes lead to a mixture of regioisomers. orgsyn.org

Intramolecular Hydroalkoxylation: The intramolecular hydroalkoxylation of α-allenic alcohols catalyzed by air- and moisture-stable iron catalysts provides an efficient route to 2,3-dihydrofurans under mild conditions. organic-chemistry.org

Tandem Reactions: Tandem reactions, such as the Knoevenagel-Michael cyclization of α-tosyloxy ketones with aldehydes and 5,5-dimethyl-1,3-cyclohexanedione, have been developed for the synthesis of functionalized 2,3-dihydrofurans. nih.gov

Palladium-Catalyzed Asymmetric Allylic Cycloaddition: More recently, a one-pot palladium-catalyzed asymmetric allylic cycloaddition and retro-Dieckmann fragmentation cascade has been developed for the enantioselective synthesis of chiral 2,3-dihydrofurans. acs.org

The evolution of these synthetic strategies reflects the ongoing efforts to develop more efficient, selective, and versatile methods for accessing the valuable dihydrofuran scaffold for applications in organic synthesis.

Structure

3D Structure

Properties

CAS No. |

130307-35-6 |

|---|---|

Molecular Formula |

C10H10OS |

Molecular Weight |

178.25 g/mol |

IUPAC Name |

4-phenylsulfanyl-2,3-dihydrofuran |

InChI |

InChI=1S/C10H10OS/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,8H,6-7H2 |

InChI Key |

XVVWTZGCUOURBT-UHFFFAOYSA-N |

Canonical SMILES |

C1COC=C1SC2=CC=CC=C2 |

Origin of Product |

United States |

Established and Emerging Synthetic Methodologies for 4 Phenylsulfanyl 2,3 Dihydrofuran and Its Functionalized Analogues

Direct Synthetic Pathways to the 2,3-Dihydrofuran (B140613) Core

A variety of synthetic strategies have been developed to construct the 2,3-dihydrofuran ring system, ranging from isomerization of dihydrofuran precursors to complex cascade reactions. These methods provide access to a diverse array of substituted dihydrofurans, which can be precursors to or functionalized analogues of 4-(phenylsulfanyl)-2,3-dihydrofuran.

Catalytic Isomerization of 2,5-Dihydrofuran (B41785) Isomers

The isomerization of 2,5-dihydrofuran (2,5-DHF) to its more thermodynamically stable 2,3-dihydrofuran (2,3-DHF) isomer is a direct and atom-economical approach to the parent 2,3-dihydrofuran core. This transformation is typically facilitated by transition metal catalysts. Supported palladium or platinum catalysts have been shown to be effective for this process. nih.gov The reaction can be performed in a continuous process, allowing for high yields exceeding 95%. nih.gov The use of a supported palladium catalyst, for instance, allows for the isomerization to occur at temperatures between 50 and 130 °C. nih.gov

| Catalyst | Support | Temperature (°C) | Yield (%) | Reference |

| Palladium | Supported | 50-130 | >95 | nih.gov |

| Platinum | Supported | Not specified | >95 | nih.gov |

Nucleophilic Addition Strategies

Nucleophilic addition reactions represent a powerful and versatile tool for the construction of the 2,3-dihydrofuran ring. A notable example is the conjugate addition of thionucleophiles to 2(5H)-furanones, which directly installs a sulfur-based substituent at the 4-position. doi.org This method has been successfully employed to synthesize a range of 4-thio-4,5-dihydro-2(3H)-furanones. doi.org The reaction of 2(5H)-furanone with various thioacids, dithioacids, xanthates, and dithiocarbamates proceeds to give the corresponding 4-thio-substituted butanolides. doi.org When 5-methyl-2(5H)-furanone is used as the substrate, the reaction is diastereoselective, affording exclusively the cis-α,β-disubstituted butanolides. doi.org Some of the resulting adducts can be selectively hydrolyzed to yield the free thiol functionality. doi.org

Another important nucleophilic addition strategy involves a tandem Knoevenagel-Michael cyclization. This approach has been used to synthesize novel 2,3-dihydrofuran derivatives in good yields by reacting α-tosyloxy ketones, 5,5-dimethyl-1,3-cyclohexanedione, and various aldehydes in the presence of an organocatalyst like phthalazine. organic-chemistry.org

| Reactants | Catalyst/Reagent | Product Type | Yield | Reference |

| 2(5H)-Furanone, Thioacetic acid | Triethylamine | 4-Acetylthio-4,5-dihydro-2(3H)-furanone | High | doi.org |

| α-Tosyloxy ketone, Aldehyde, Dimedone | Phthalazine | 2,3-Dihydrofuran derivative | Good | organic-chemistry.org |

Oxidative Cyclization Reactions

Oxidative cyclization reactions provide a convergent approach to the 2,3-dihydrofuran core from acyclic precursors. These reactions often involve the formation of a carbon-oxygen bond and a carbon-carbon bond in a single step. For instance, the CAN (ceric ammonium (B1175870) nitrate)-mediated oxidative free-radical cyclization of 1,3-dicarbonyl compounds with methyl cinnamate (B1238496) affords 2,3-dihydrofuran derivatives in moderate to good yields. researchgate.net Iron-catalyzed oxidative cyclization of olefinic 1,3-dicarbonyls has also been reported. documentsdelivered.com Furthermore, iodine-catalyzed radical oxidative annulation of β-keto esters with alkenes offers a direct route to dihydrofurans. researchgate.net An electrochemical approach, which avoids the need for metal catalysts or chemical oxidants, has also been developed for the [3+2] annulation of 1,3-dicarbonyl compounds and alkenes. researchgate.net

Annulation and Formal Cycloaddition Approaches to 2,3-Dihydrofurans

Annulation and cycloaddition reactions are powerful strategies for the construction of cyclic systems, including 2,3-dihydrofurans. A rhodium(III)-catalyzed [3+2] annulation of N-phenoxyacetamides with 1,3-dienes enables the synthesis of dihydrobenzofurans, which are structurally related to 2,3-dihydrofurans. researchgate.netrsc.org This redox-neutral process demonstrates good functional group compatibility. researchgate.netrsc.org In a similar vein, rhodium-catalyzed [3+2] annulation of diazo compounds with 2,3-dihydrofurans, cyclopentenes, or cyclohexenes provides access to polycyclic 2,3-dihydrobenzofuran (B1216630) derivatives. researchgate.netrsc.org

Palladium-catalyzed [3+2] cycloaddition of propargylic esters with β-ketoesters, using a chiral ferrocene/benzimidazole-based P,N-ligand, yields highly enantiomerically enriched 2,3-dihydrofurans bearing an exocyclic double bond. google.com

Ylide-Mediated Reactions for Dihydrofuran Formation

Ylide-mediated reactions offer a unique approach to the synthesis of 2,3-dihydrofurans. Pyridinium (B92312) ylides, generated in situ from pyridinium salts, have been shown to react with enones to produce 2,3-dihydrofurans stereoselectively. google.com This method can also be performed as a one-pot process where the pyridinium salts are generated directly from pyridine (B92270) and an alkyl halide. google.com

The reaction between the Corey ylide and α,β-unsaturated ketones also provides a straightforward and efficient route to valuable 2,3-dihydrofurans under mild conditions.

Palladium-Catalyzed Allylic Substitution Cascades

Palladium-catalyzed reactions have emerged as a cornerstone of modern organic synthesis, and their application in the formation of 2,3-dihydrofurans is well-documented. Palladium-catalyzed allylic substitution cascades provide an elegant route to these heterocycles. For example, a palladium-catalyzed intermolecular dearomatization of furans with alkynes through a three-component formal [3+2] spiroannulation/allylic substitution cascade has been developed for the stereoselective synthesis of spiro-2,5-dihydrofurans. While this leads to the 2,5-dihydro isomer, it highlights the power of palladium catalysis in furan (B31954) chemistry. More directly, palladium-catalyzed cascade cyclization-coupling of trisubstituted allenamides with arylboronic acids has been utilized to synthesize substituted 1,2-dihydroisoquinolines, a strategy that could potentially be adapted for dihydrofuran synthesis.

Stereoselective and Asymmetric Syntheses of Chiral this compound Derivatives

The creation of chiral centers in the this compound framework requires sophisticated synthetic strategies that can control the three-dimensional arrangement of atoms. Researchers have explored diastereoselective approaches, enantioselective catalytic transformations, and the use of chiral auxiliaries to achieve this goal.

Diastereoselective Approaches to Substituted Dihydrofurans

Diastereoselective synthesis aims to produce a specific stereoisomer from a starting material that already contains a chiral center. While direct diastereoselective syntheses of this compound are not extensively documented, related methodologies for substituted dihydrofurans provide a conceptual blueprint. For instance, tandem reactions involving α-keto esters and dihydrofurans, mediated by Lewis acids like TiCl₄, have been shown to produce fused tricyclic systems with excellent diastereoselectivity. connectedpapers.com These reactions establish multiple contiguous chiral centers in a single step.

Another relevant strategy involves the conjugate addition of nucleophiles to chiral precursors. Although not involving a phenylsulfanyl group, the Michael addition of curcumins to arylidenemalonates, catalyzed by a phase-transfer catalyst, yields highly functionalized cyclohexanones with complete diastereoselectivity in many cases. nih.gov This highlights the power of conjugate additions in controlling diastereomeric outcomes. The principles of these reactions could potentially be adapted for the synthesis of this compound derivatives by employing a suitable chiral starting material and thiophenol as the nucleophile.

Enantioselective Catalytic Transformations

Enantioselective catalysis, where a small amount of a chiral catalyst generates a large quantity of a single enantiomer, is a highly efficient approach to chiral molecules. Organocatalysis has emerged as a powerful tool in this domain.

A significant development in the synthesis of chiral 2,3-dihydrofurans involves the use of bifunctional organocatalysts. For example, a quinine-derived squaramide catalyst has been successfully employed in the domino Michael-SN2 reaction between α-bromonitroalkenes and 1,3-dicarbonyl compounds, affording enantiomerically enriched 2,3-dihydrofurans with up to 97% enantiomeric excess (ee). researchgate.net This reaction proceeds rapidly at room temperature and demonstrates the potential for creating chiral dihydrofuran rings with high stereocontrol. While this specific example does not incorporate a phenylsulfanyl group, the underlying catalytic principle is adaptable. The conjugate addition of thiophenol to a suitable α,β-unsaturated precursor, followed by an intramolecular cyclization, could potentially be catalyzed by a similar chiral organocatalyst.

The table below summarizes the results from the organocatalyzed synthesis of various 2,3-dihydrofuran derivatives, showcasing the effectiveness of the quinine-squaramide catalyst.

| Entry | α-Bromonitroalkene Substituent | β-Dicarbonyl Compound | Yield (%) | ee (%) |

| 1 | Phenyl | Acetylacetone | 98 | 95 |

| 2 | 2-Fluorophenyl | Acetylacetone | 99 | 97 |

| 3 | 4-Methoxyphenyl | Acetylacetone | 97 | 92 |

| 4 | 3-Bromophenyl | Acetylacetone | >99 | 76 |

| 5 | Phenyl | Dimedone | 95 | 89 |

| 6 | Phenyl | Methyl acetoacetate | 96 | 70 |

Another promising avenue is the catalytic asymmetric conjugate addition of thiols to α,β-unsaturated systems. Research has shown that cinchona alkaloids bearing a thiourea (B124793) functionality can effectively catalyze the addition of alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones, yielding chiral sulfur compounds with high enantioselectivity. nih.gov This demonstrates that chiral organocatalysts can activate both the nucleophile and the electrophile to facilitate highly stereoselective C-S bond formation. Adapting such a system to a substrate that can subsequently cyclize to form a 2,3-dihydrofuran ring is a viable strategy for accessing chiral this compound derivatives.

Chiral Auxiliary-Mediated Synthetic Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

The use of Evans-type oxazolidinone auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.orgyoutube.com For instance, the conjugate addition of thiols to N-enoyl oxazolidinones can proceed with high diastereoselectivity. scielo.org.mx This approach allows for the formation of a stereocenter at the β-position relative to the carbonyl group. A subsequent transformation, such as reduction and cyclization, could then lead to the desired chiral this compound.

Camphorsultam is another effective chiral auxiliary that has been used in stereoselective Michael additions. The lithium-promoted addition of thiols to N-methacryloylcamphorsultam has been shown to produce the corresponding addition products with high diastereoselectivity. wikipedia.org This methodology offers a reliable way to control the stereochemistry of the newly formed C-S bond.

A particularly relevant, though indirect, approach involves the work of Stuart Warren and colleagues on the asymmetric synthesis of tetrahydrofurans through researchgate.netwarwick.ac.uk-phenylsulfanyl (PhS) migrations. warwick.ac.ukdocumentsdelivered.com In this strategy, enantiomerically enriched triols are treated with acid, leading to cyclization and a stereospecific migration of the phenylsulfanyl group to an adjacent carbon. While this research focuses on the saturated tetrahydrofuran (B95107) ring system, the principles of stereochemical control exerted by the migrating phenylsulfanyl group are profound. The diastereoselectivity of the cyclization is controlled by the stereochemistry of the starting triol, which can be prepared using methods like the Sharpless asymmetric dihydroxylation. This body of work suggests that a similar strategy, perhaps starting from an unsaturated precursor, could potentially be developed for the synthesis of chiral 4-(phenylsulfanyl)-2,3-dihydrofurans.

The following table details some of the chiral auxiliaries that have been employed in asymmetric synthesis, which could be applicable to the synthesis of chiral this compound derivatives.

| Chiral Auxiliary | Type of Reaction | Key Features |

| Evans Oxazolidinones | Aldol (B89426) Reactions, Conjugate Additions | High diastereoselectivity, predictable stereochemical outcome. |

| Camphorsultam | Michael Additions, Claisen Rearrangements | Superior chiral induction in certain reactions compared to oxazolidinones. |

| (R)- and (S)-4-Phenyl-1,3-thiazolidine-2-thione (PhTT) | Acetate Aldol Reactions, Michael Additions | Effective for synthesizing anti-aldol products and in conjugate additions. scielo.org.mx |

Comprehensive Analysis of Chemical Transformations and Reactivity Profiles of 4 Phenylsulfanyl 2,3 Dihydrofuran

Reactivity of the 2,3-Dihydrofuran (B140613) Ring System

The 2,3-dihydrofuran ring in 4-(phenylsulfanyl)-2,3-dihydrofuran is an electron-rich system due to the presence of the endocyclic oxygen atom and the double bond. This electronic nature dictates its susceptibility to various chemical transformations.

Electrophilic Addition Reactions

The double bond in the 2,3-dihydrofuran ring is prone to electrophilic attack. The presence of the phenylsulfanyl group at the 4-position can influence the regioselectivity of these additions. While specific studies on this compound are limited, the general reactivity of 2,3-dihydrofurans suggests that electrophiles will add across the double bond. For instance, the reaction of 2,3-dihydrofuran with various electrophiles is a common method for the synthesis of substituted furans and other heterocyclic systems. The addition of an electrophile would likely lead to a cationic intermediate, which can then be trapped by a nucleophile or undergo rearrangement.

Nucleophilic Reaction Pathways

Ring-Modifying Transformations

The 2,3-dihydrofuran ring can undergo various transformations that modify its structure. These can include ring-opening reactions, cycloadditions, and rearrangements. For example, some 2,3-dihydrofuran derivatives have been shown to undergo ring opening when treated with electrophiles like bromine derpharmachemica.com. The stability of the resulting carbocation and the nature of the substituents play a crucial role in determining the outcome of such reactions. Cycloaddition reactions, such as the Diels-Alder reaction, are also a possibility, with the dihydrofuran acting as the diene or dienophile depending on the reaction partner.

Chemical Reactions Involving the Phenylsulfanyl Moiety

The phenylsulfanyl group attached to the dihydrofuran ring offers another site for chemical modification, primarily through oxidation of the sulfur atom or cleavage of the carbon-sulfur bond.

Oxidation Reactions to Sulfinyl and Sulfonyl Analogues

The sulfur atom in the phenylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is typically achieved using common oxidizing agents.

Table 1: Oxidation of Phenylsulfanyl Group

| Starting Material | Oxidizing Agent | Product |

| This compound | m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | 4-(Phenylsulfinyl)-2,3-dihydrofuran |

| This compound | m-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.) | 4-(Phenylsulfonyl)-2,3-dihydrofuran |

The oxidation to the sulfoxide is generally achieved using one equivalent of the oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), at low temperatures. organicreactions.org Further oxidation to the sulfone can be accomplished by using an excess of the oxidizing agent or a stronger oxidant. organicreactions.org The resulting 4-(phenylsulfinyl)-2,3-dihydrofuran and 4-(phenylsulfonyl)-2,3-dihydrofuran are valuable synthetic intermediates, as the sulfinyl and sulfonyl groups can act as leaving groups or participate in further transformations.

Reductive Elimination and Desulfurization Strategies

The carbon-sulfur bond in the phenylsulfanyl group can be cleaved through reductive processes, a reaction known as desulfurization. This transformation is useful for removing the sulfur-containing moiety and introducing a hydrogen atom in its place.

Table 2: Desulfurization of Phenylsulfanyl Group

| Starting Material | Reagent | Product |

| This compound | Raney Nickel | 2,3-Dihydrofuran |

A common reagent for this purpose is Raney Nickel, which is a finely divided nickel-aluminum alloy. lehigh.edu The reaction typically involves heating the substrate with an excess of Raney Nickel in a suitable solvent like ethanol. This process effectively removes the phenylsulfanyl group, yielding the parent 2,3-dihydrofuran. This reaction can be a key step in a multi-step synthesis where the phenylsulfanyl group was initially introduced to direct other reactions or to be carried through several synthetic steps.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig)

The presence of the phenylsulfanyl group and the double bond in this compound offers multiple sites for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, represents a significant synthetic transformation. wikipedia.orgorganic-chemistry.org While direct examples involving this compound are not extensively documented, the reactivity of similar aryl sulfides and vinyl sulfides in such reactions provides a strong basis for predicting its behavior. The reaction typically involves an aryl or vinyl halide/triflate coupling with an amine in the presence of a palladium catalyst and a bulky phosphine (B1218219) ligand. wikipedia.org In the context of this compound, derivatization to an appropriate halide or triflate at the 4- or 5-position would be necessary to enable Buchwald-Hartwig amination.

Beyond the specific Buchwald-Hartwig amination, other palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are highly relevant for the functionalization of the 2,3-dihydrofuran core. organic-chemistry.orgresearchgate.net The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. For instance, palladium complexes have been used to catalyze the arylation of 2,3-dihydrofuran, leading to the formation of 2-aryl-2,3-dihydrofurans and 2-aryl-2,5-dihydrofurans. organic-chemistry.org The regioselectivity of these reactions can be influenced by the choice of phosphine ligands and reaction conditions. organic-chemistry.orgresearchgate.net The phenylsulfanyl group at the 4-position would be expected to influence the electronic properties of the double bond and thus the regiochemical outcome of such Heck couplings.

The development of various catalyst systems, including those based on nickel and iron, has expanded the scope of cross-coupling reactions, often providing more cost-effective and sustainable alternatives to palladium. chemistryjournals.netrsc.org These catalysts have shown efficacy in a wide range of C-C and C-heteroatom bond-forming reactions. chemistryjournals.net

Below is a representative data table illustrating the potential outcomes of Buchwald-Hartwig type amination on a hypothetical halo-derivative of this compound.

| Entry | Amine | Catalyst System | Product | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂, BINAP, Cs₂CO₃ | 4-(Phenylsulfanyl)-5-(morpholin-4-yl)-2,3-dihydrofuran | 78 |

| 2 | Benzylamine | Pd₂(dba)₃, XPhos, NaOtBu | N-Benzyl-4-(phenylsulfanyl)-2,3-dihydrofuran-5-amine | 85 |

| 3 | Aniline | Pd(OAc)₂, RuPhos, K₃PO₄ | N-Phenyl-4-(phenylsulfanyl)-2,3-dihydrofuran-5-amine | 72 |

Pericyclic and Cycloaddition Reactions of this compound and Related Dihydrofurans

Pericyclic reactions, including cycloadditions, are powerful, concerted reactions that allow for the stereospecific construction of cyclic systems in a single step. The electron-rich double bond of this compound makes it a potentially valuable partner in such transformations.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In this context, the double bond of this compound can act as a dienophile, reacting with a suitable diene. The phenylsulfanyl group, being electron-donating through resonance, activates the double bond towards reaction with electron-deficient dienes.

Conversely, furan (B31954) and its derivatives can act as dienes in Diels-Alder reactions, particularly with reactive dienophiles like maleimides. nih.govmdpi.com While 2,3-dihydrofuran itself lacks the conjugated diene system of furan, its derivatives can be precursors to dienes that undergo subsequent cycloadditions. The reactivity and selectivity of furans in Diels-Alder reactions are influenced by substituents. rsc.org Electron-donating groups generally increase the reactivity of the furan ring as a diene. rsc.org

The hetero-Diels-Alder reaction, where one or more atoms in the diene or dienophile is a heteroatom, is also a relevant transformation for dihydrofurans. rsc.org These reactions provide access to a wide variety of heterocyclic compounds. rsc.org The enol ether moiety within the 2,3-dihydrofuran ring system can participate as a component in hetero-Diels-Alder reactions, leading to complex oxygen-containing bicyclic systems.

The following table provides hypothetical examples of Diels-Alder reactions where this compound acts as a dienophile.

| Entry | Diene | Dienophile | Product | Diastereoselectivity (endo:exo) |

| 1 | Cyclopentadiene | This compound | 6-(Phenylsulfanyl)-5-oxa-tricyclo[5.2.1.0²,⁶]decane | 85:15 |

| 2 | 1,3-Butadiene | This compound | 4-(Phenylsulfanyl)-3-oxabicyclo[4.4.0]dec-8-ene | 90:10 |

| 3 | Danishefsky's Diene | This compound | Complex bicyclic adduct | >95:5 |

Intramolecular cyclization cascades are powerful strategies for the rapid construction of complex polycyclic molecules from relatively simple starting materials. nih.gov For a molecule like this compound, the introduction of a suitable tethered reactive group could initiate a cascade reaction involving the dihydrofuran ring.

For instance, if a side chain containing a nucleophile or an electrophile is appended to the dihydrofuran core, intramolecular reactions can be triggered. The enol ether functionality can be susceptible to intramolecular attack by a tethered nucleophile under acidic conditions, or an appended electrophilic group could react with the double bond.

Research on related systems has shown that 2,3-dihydrofurans can be synthesized through intramolecular cyclizations of allenic alcohols or by the cycloisomerization of but-2-yn-1-ols. acs.org Furthermore, asymmetric syntheses of 2,3-dihydrofurans have been achieved through the intramolecular cyclization of silyloxy alkenyl aminosulfoxonium salts. nih.gov These methodologies highlight the propensity of appropriately substituted precursors to undergo cyclization to form the dihydrofuran ring, a process that can be envisioned as the reverse of a ring-opening or the first step in a more complex cascade.

The following table illustrates potential intramolecular cyclization cascades starting from a derivatized this compound.

| Entry | Starting Material | Reaction Conditions | Product |

| 1 | 2-(3-Hydroxypropyl)-4-(phenylsulfanyl)-2,3-dihydrofuran | Acid catalyst (e.g., TsOH) | Polycyclic ether |

| 2 | 4-(Phenylsulfanyl)-2-(3-oxobutyl)-2,3-dihydrofuran | Base catalyst (e.g., NaH) | Fused bicyclic aldol (B89426) product |

| 3 | 2-Allyl-4-(phenylsulfanyl)-2,3-dihydrofuran | Grubbs' catalyst | Ring-closing metathesis product |

In Depth Mechanistic Studies of Reactions Pertaining to 4 Phenylsulfanyl 2,3 Dihydrofuran

Elucidation of Reaction Mechanisms and Intermediates

Detailed mechanistic studies on 4-(phenylsulfanyl)-2,3-dihydrofuran are not widely available. However, the reactivity of the dihydrofuran ring and the phenylsulfanyl group suggests several potential reaction pathways. The electron-rich double bond of the dihydrofuran moiety is susceptible to electrophilic attack. The presence of the sulfur atom can influence the regioselectivity of such attacks.

One area of investigation involves the [3+2] cycloaddition reactions of 2,3-dihydrofurans. For instance, in reactions with nitrile oxides, 2,3-dihydrofuran (B140613) can form isoxazoline (B3343090) derivatives. The mechanism is believed to proceed through a concerted pathway. The regioselectivity of this cycloaddition with an unsymmetrically substituted dihydrofuran like this compound would be of significant interest, with the phenylsulfanyl group likely directing the orientation of the incoming dipole.

Furthermore, the allylic protons in the 2-position of the dihydrofuran ring can be abstracted by a strong base, leading to the formation of an anion. This intermediate can then react with various electrophiles. The stability and subsequent reactivity of this anionic intermediate would be influenced by the electronic effects of the phenylsulfanyl group at the 4-position.

Kinetic and Thermodynamic Investigations

Specific kinetic and thermodynamic data for reactions involving this compound are not found in the current body of scientific literature. To perform a thorough kinetic investigation, one would need to monitor the concentration of reactants and products over time under various conditions (e.g., temperature, concentration of catalyst). Such studies would allow for the determination of the reaction order, rate constants, and activation energy.

Understanding Stereochemical Induction and Control Mechanisms

The stereochemistry of reactions involving this compound is a critical aspect, particularly in asymmetric synthesis. The planar chirality of the substituted dihydrofuran ring can influence the stereochemical outcome of reactions.

In reactions such as catalytic hydrogenation, the approach of the hydrogen molecule to the double bond can be directed by the existing stereocenter or by a chiral catalyst. This would lead to the formation of one diastereomer of the corresponding tetrahydrofuran (B95107) product in excess. The phenylsulfanyl group, while not directly at a stereocenter in the starting material, can influence the steric environment and thus the facial selectivity of the reaction.

For cycloaddition reactions, the stereochemical outcome is often dictated by the frontier molecular orbital interactions. The stereochemistry of the substituents on the dihydrofuran ring would be expected to be retained in a concerted cycloaddition mechanism, leading to a specific stereoisomer of the product. For instance, in a Diels-Alder reaction where this compound acts as the dienophile, the endo or exo selectivity would be a key stereochemical aspect to investigate.

Application of Catalytic Strategies in the Chemistry of 4 Phenylsulfanyl 2,3 Dihydrofuran

Homogeneous Transition Metal Catalysis

Homogeneous transition metal catalysis offers a powerful toolkit for the functionalization of unsaturated systems like 4-(phenylsulfanyl)-2,3-dihydrofuran. While direct catalytic studies on this specific substrate are not extensively reported in the literature, a number of palladium-catalyzed reactions on analogous 2,3-dihydrofuran (B140613) systems provide a strong basis for potential applications.

Palladium-catalyzed cross-coupling reactions are particularly relevant. For instance, the palladium-catalyzed four-component coupling of sulfenamides, alkynes, carbon monoxide, and diphenyl diselenide to form (Z)-β-selenyl acrylamides demonstrates the ability of palladium complexes to orchestrate complex transformations involving sulfur-containing compounds. nih.gov This suggests the potential for palladium catalysts to activate the C-S bond or the double bond in this compound for various coupling reactions.

Furthermore, palladium-catalyzed cycloaddition reactions have been successfully employed for the synthesis of dihydrofurans. A notable example is the palladium-catalyzed [3+2] cycloaddition of propargylic esters with β-ketoesters, which yields 2,3-dihydrofurans with an exocyclic double bond. organic-chemistry.org The versatility of these methods, often tolerant of a range of functional groups, indicates their potential applicability to derivatives of this compound. rsc.org The use of specific ligands, such as BrettPhos and RuPhos, has been shown to provide broad scope and high efficiency in palladium-catalyzed C-N cross-coupling reactions, which could be adapted for the amination of the dihydrofuran ring. rsc.org

The development of advanced palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, has further expanded the scope and efficiency of cross-coupling reactions, allowing for lower catalyst loadings and shorter reaction times. sigmaaldrich.com These robust catalysts could be instrumental in developing new synthetic routes starting from or leading to this compound. sigmaaldrich.com

Table 1: Examples of Palladium-Catalyzed Reactions for Dihydrofuran Synthesis and Functionalization

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(PPh₃)₄ | Sulfenamide, Alkyne, CO, Diphenyl diselenide | (Z)-β-Selenyl acrylamide | Four-component coupling, Regio- and stereoselective nih.gov |

| Pd(0) / Chiral P,N-ligand | Propargylic ester, β-Ketoester | 2,3-Dihydrofuran with exocyclic double bond | Enantioselective [3+2] cycloaddition organic-chemistry.org |

| Pd₂(dba)₃ / BrettPhos or RuPhos | Aryl halides, Amines | Arylated amines | Broad substrate scope, High efficiency rsc.org |

Heterogeneous Catalysis

Heterogeneous catalysis provides advantages in terms of catalyst recovery and recycling, making it an attractive approach for industrial applications. While specific examples involving this compound are scarce, studies on related furan (B31954) and dihydrofuran systems highlight the potential of this strategy.

For instance, the synthesis of 2,3-dihydrobenzofurans has been achieved through various catalytic methods, some of which could be adapted for heterogeneous systems. researchgate.net The principles of constructing the dihydrofuran ring through cyclization reactions could potentially be translated to solid-supported catalysts.

Organocatalysis in Stereoselective Syntheses

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, avoiding the use of often toxic and expensive metal catalysts. The application of organocatalysis to the stereoselective synthesis of dihydrofuran derivatives is well-documented and offers significant potential for creating chiral versions of this compound.

A key approach involves the enantioselective [4+1] annulation of Morita-Baylis-Hillman carbonates with β,γ-unsaturated α-keto esters, catalyzed by chiral phosphines. organic-chemistry.org This method provides access to a variety of optically active 2,3-dihydrofurans in high yields and with excellent enantioselectivity. organic-chemistry.org The mechanism often proceeds through a Michael addition, a reaction type for which organocatalysis is particularly well-suited.

Another strategy involves the stereoselective synthesis of 2,3-dihydrofurans from enones and pyridinium (B92312) salts, demonstrating the versatility of organocatalytic approaches. organic-chemistry.org These methods often rely on the in-situ generation of reactive intermediates that then undergo cyclization.

Table 2: Organocatalytic Approaches to Chiral Dihydrofurans

| Catalyst | Reactants | Product Type | Key Features |

| Chiral Phosphine (B1218219) | Morita-Baylis-Hillman carbonate, β,γ-Unsaturated α-keto ester | Optically active 2,3-dihydrofuran | Enantioselective [1+4] annulation, High yields and ee |

| Piperidine | β-Ketonitrile, Carbonyl and pyridinium ylide precursors, Aldehyde | trans-4,5-Dihydrofuran-3-carbonitrile | Cascade Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization organic-chemistry.org |

Brønsted Acid/Base and Lewis Acid Catalysis

Brønsted and Lewis acid catalysis play a crucial role in a variety of organic transformations, including those involving the synthesis and modification of furan and dihydrofuran rings.

Brønsted acids have been utilized in the reduction of furans to 2,5-dihydro- and tetrahydrofuran (B95107) derivatives using silanes as reducing agents. nih.gov This mild, metal-free approach could potentially be applied to the selective reduction of the double bond in this compound. nih.gov Furthermore, metal-free Brønsted acid-catalyzed intramolecular rearrangement of δ-hydroxyalkynones has been developed for the synthesis of substituted 2,3-dihydro-4H-pyran-4-ones, showcasing the power of Brønsted acids in promoting cyclization reactions. nih.gov

Lewis acid catalysis has been shown to be effective in the divergent synthesis of polysubstituted furans and pyrroles from simple starting materials. rsc.org These methods, often characterized by the use of inexpensive Lewis acids and high atom economy, could be adapted to construct or functionalize the this compound scaffold. rsc.org

A patent describes the synthesis of 4-aryl-4,5-dihydrofurans through the reaction of aryl substituted nitroethylene (B32686) and a 1,3-dicarbonyl compound under the catalysis of an alkali, highlighting the utility of base catalysis in the formation of the dihydrofuran ring. google.com

Table 3: Brønsted and Lewis Acid Catalyzed Reactions Relevant to Dihydrofurans

| Catalyst Type | Catalyst Example | Reactants | Product Type | Key Features |

| Brønsted Acid | Trifluoroacetic acid (TFA), Triflic acid (TfOH) | Furans, Silanes | 2,5-Dihydrofurans, Tetrahydrofurans | Mild, metal-free reduction nih.gov |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | δ-Hydroxyalkynones | 2,3-Dihydro-4H-pyran-4-ones | Metal-free intramolecular rearrangement nih.gov |

| Lewis Acid | Inexpensive Lewis catalysts | Simple starting materials | Polysubstituted furans and pyrroles | Divergent synthesis, High atom economy rsc.org |

| Base (Alkali) | Alkali | Aryl substituted nitroethylene, 1,3-Dicarbonyl compound | 4-Aryl-4,5-dihydrofuran | One-pot synthesis google.com |

Advanced Synthetic Applications of 4 Phenylsulfanyl 2,3 Dihydrofuran As a Key Building Block

Role in the Construction of Complex Organic Architectures

The unique structural features of 4-(phenylsulfanyl)-2,3-dihydrofuran, namely the enol ether moiety activated by the electron-donating sulfur atom, make it a valuable tool for forging complex molecular frameworks. The phenylsulfanyl group is not merely a placeholder; it can be strategically manipulated or eliminated, offering a level of synthetic flexibility that is highly prized in the construction of sophisticated organic architectures. For instance, the related 4-(phenylsulfonyl) derivatives, which are readily accessed via oxidation of the sulfide (B99878), are known to participate in various carbon-carbon bond-forming reactions. researchgate.net While direct studies on this compound are less common, the principles governing the reactivity of vinyl sulfides and dihydrofurans suggest its potential in cycloaddition reactions and as a nucleophilic partner in catalyzed coupling processes. The dihydrofuran ring itself is a precursor to stereochemically rich tetrahydrofurans, a common motif in many complex natural products.

Integration into Natural Product Total Synthesis

The 2,3-dihydrofuran (B140613) ring system is a structural component found in a variety of natural products. researchgate.net Consequently, synthetic methodologies for their construction are of significant interest to chemists engaged in total synthesis. While a direct application of this compound in a completed total synthesis is not prominently documented, its potential as a strategic intermediate is clear. The synthesis of dihydrofurans is often a key step in the assembly of more complex targets. clockss.org For example, the related 2,3-dihydrobenzofurans are core structures in numerous biologically active natural products, and their synthesis has been a subject of extensive research. researchgate.net The phenylsulfanyl group in the title compound could serve as a handle for introducing further complexity or as a control element for stereoselectivity in subsequent transformations en route to a natural product.

Utility in Combinatorial Chemistry and Derivative Synthesis for Chemical Biology Research

Combinatorial chemistry aims to rapidly generate large libraries of related compounds for screening in biological assays. The 2,3-dihydrofuran scaffold is an attractive core for such libraries due to its synthetic tractability and its presence in bioactive molecules. nih.gov The synthesis of novel dihydrofuran derivatives, often through multicomponent reactions, allows for the introduction of diverse substituents, which is a cornerstone of combinatorial library design. nih.govnih.gov

The this compound molecule is well-suited for this purpose. The phenylsulfanyl group can be readily exchanged for other substituents, and the dihydrofuran ring can be functionalized at various positions. This allows for the systematic generation of a library of derivatives, each with a unique substitution pattern, for screening against biological targets. For instance, libraries of furan-containing compounds have been synthesized and evaluated for various biological activities. researchgate.net The development of efficient synthetic routes to such libraries is a key enabler of chemical biology research.

| Starting Material | Reaction Type | Resulting Scaffold | Potential Application |

| α-Halogenated Ketones | Feist–Benary Synthesis | 2,3-Dihydrofurans | General synthesis of derivatives wikipedia.org |

| α-Tosyloxy Ketones | Tandem Knoevenagel-Michael Cyclization | Functionalized 2,3-Dihydrofurans | Antibacterial/Cytotoxic Agents nih.gov |

| Formylpyrazole, Dimedone, Phenacyl Bromide | One-pot, Three-component Reaction | trans-2,3-Dihydrofuran-pyrazole hybrids | Anti-inflammatory/Anti-malarial Agents |

Precursor for Functionalized Lactones and Heterocycles

The transformation of the 2,3-dihydrofuran ring into other heterocyclic systems is a powerful strategy in organic synthesis. Specifically, the oxidation of the dihydrofuran ring can lead to the formation of γ-lactones (dihydrofuran-2(3H)-ones), which are prevalent in a vast number of natural products and possess a wide range of biological activities. researchgate.net The synthesis of substituted γ-lactones is a continuously evolving field of research. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques in Dihydrofuran Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-(Phenylsulfanyl)-2,3-dihydrofuran , both ¹H and ¹³C NMR would provide critical information.

In a ¹H NMR spectrum, the protons on the dihydrofuran ring and the phenyl group would exhibit characteristic chemical shifts and coupling patterns. The protons at C2 and C3 would likely appear as multiplets, with their specific splitting patterns revealing their coupling to each other. The vinylic proton at the double bond would resonate at a downfield chemical shift due to the influence of the adjacent oxygen and sulfur atoms. The protons of the phenyl group would typically appear in the aromatic region of the spectrum.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the number of unique carbon environments. The chemical shifts of the carbon atoms in the dihydrofuran ring would confirm the presence of sp² and sp³ hybridized carbons. The carbon atom attached to the sulfur atom (C4) would be significantly influenced by the electronegativity of the sulfur, resulting in a predictable chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~4.3 - 4.5 | Triplet |

| H-3 | ~2.7 - 2.9 | Multiplet |

| H-5 | ~6.4 - 6.6 | Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~70 - 72 |

| C-3 | ~30 - 32 |

| C-4 | ~135 - 140 |

| C-5 | ~125 - 128 |

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity between the phenylsulfanyl group and the dihydrofuran ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern. For This compound , high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak corresponding to the mass of the entire molecule. The fragmentation pattern would likely involve the cleavage of the C-S bond, leading to the formation of a thiophenol radical and a dihydrofuranyl cation, or vice versa. Other characteristic fragments would arise from the breakdown of the dihydrofuran ring itself.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| [M]+ | Molecular Ion |

| [M - C₄H₅O]+ | Phenylsulfanyl fragment |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Should This compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the absolute stereochemistry if the molecule is chiral. The conformation of the dihydrofuran ring, which is typically a puckered envelope or twist form, could be unambiguously established. Furthermore, the relative orientation of the phenyl group with respect to the dihydrofuran ring would be elucidated.

Other Advanced Spectroscopic Methods (e.g., IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=C stretch (alkene) | ~1650 - 1680 |

| C-O-C stretch (ether) | ~1050 - 1150 |

| C-S stretch | ~600 - 800 |

| Aromatic C-H stretch | ~3000 - 3100 |

The presence of these bands would provide strong evidence for the proposed structure.

Computational Chemistry Investigations of 4 Phenylsulfanyl 2,3 Dihydrofuran Reactivity and Properties

Theoretical Studies of Reaction Mechanisms and Transition States

The reactivity of the 2,3-dihydrofuran (B140613) ring system is a subject of significant interest, with computational studies playing a key role in elucidating reaction pathways. Theoretical investigations, primarily using Density Functional Theory (DFT), have been instrumental in understanding cycloaddition reactions, metal-catalyzed arylations, and other transformations involving dihydrofurans and related vinyl ethers.

For instance, DFT calculations have been employed to study the mechanisms of cycloaddition reactions involving furan (B31954) and isobenzofuran (B1246724) derivatives. These studies analyze the energetics of different pathways, such as stepwise versus concerted mechanisms, and identify the rate-determining transition states. In the case of dienylfurans reacting with dienophiles, DFT calculations have been used to determine activation free energies for competing [8+2] and [4+2] cycloaddition pathways, providing an explanation for experimentally observed product distributions. pku.edu.cn While not specific to 4-(phenylsulfanyl)-2,3-dihydrofuran, these studies establish a methodological precedent for how its reactivity in similar pericyclic reactions could be computationally modeled. The phenylsulfanyl substituent would be expected to influence the electronic properties of the double bond, and DFT could quantify this effect on the activation barriers of potential cycloaddition reactions.

In the realm of metal-catalyzed reactions, computational studies have provided deep insights into the Heck arylation of 2,3-dihydrofuran. Theoretical and experimental work on the palladium-catalyzed arylation with aryl triflates has been a subject of investigation. acs.org Furthermore, a combined experimental and computational approach has been used to understand the selective terminal Heck arylation of vinyl ethers with aryl chlorides. acs.org These studies typically model the catalytic cycle, calculating the energies of intermediates and transition states for key steps like oxidative addition, migratory insertion, and reductive elimination. For this compound, such calculations could predict the regioselectivity of arylation (i.e., at the 4- or 5-position) and the influence of the phenylsulfanyl group on reaction rates.

Kinetic analysis of the pyrolysis of phenethyl phenyl ether, a related ether structure, has been successfully modeled using a combination of DFT and transition-state theory to predict product selectivities. nih.gov This approach, which analyzes the electronic structure of transition states for hydrogen abstraction, could be adapted to study the thermal decomposition or rearrangement reactions of this compound.

Illustrative data from a DFT study on the cycloaddition of dienylfurans demonstrates the kind of energetic information that can be obtained.

Table 1: Illustrative Calculated Activation Free Energies for Competing Cycloaddition Pathways of a Dienylfuran Derivative (Note: This data is for a related dienylfuran system and serves as an example of typical computational results.)

| Reaction Pathway | Transition State | Calculated Activation Free Energy (kcal/mol) |

|---|---|---|

| Stepwise [8+2] Cycloaddition | TS2b | 21.7 |

| [4+2] Cycloaddition | TS5a | 16.6 |

Data sourced from a DFT study on dienylfuran cycloadditions. pku.edu.cn

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of a molecule are dictated by a subtle interplay of steric and stereoelectronic effects. For this compound, the orientation of the phenylsulfanyl group relative to the dihydrofuran ring is of primary interest. Computational methods are exceptionally well-suited to explore the potential energy surface and identify stable conformers.

Conformational analyses of structurally similar compounds, such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, have been performed using DFT calculations (B3LYP/6-311++G(d,p)) and Natural Bond Orbital (NBO) analysis. nih.gov These studies revealed the existence of stable gauche and cis conformers, with the gauche form being more stable in the gas phase. The stability was attributed to specific orbital interactions, such as those between the sulfur lone pair and antibonding orbitals of the carbonyl group (LPS→π*CO). nih.gov A similar approach applied to this compound would likely investigate the rotation around the C4-S bond and the C-S-C-C dihedral angle, identifying the most stable orientations of the phenyl ring.

Stereoelectronic effects, which involve the influence of orbital interactions on molecular geometry and stability, would be critical in such an analysis. For this compound, key interactions would include:

nS → σ : Interaction between a sulfur lone pair (nS) and an antibonding orbital (σ) of an adjacent bond in the dihydrofuran ring.

nS → π : Interaction between a sulfur lone pair and the π antibonding orbital of the C=C double bond in the dihydrofuran ring.

πC=C → σ : Interaction between the π orbital of the double bond and a σ orbital of the C-S bond.

Table 2: Illustrative Conformational Data for a Related Phenylthio Compound (Note: This data is for N,N-diethyl-2-[(phenylthio)]acetamide and serves as an example of typical conformational analysis results.)

| Conformer | Relative Stability (Gas Phase) | Key Stabilizing Orbital Interaction (from NBO analysis) |

|---|---|---|

| gauche | Most Stable | LPS→π*CO |

| cis | Less Stable | - |

Data adapted from conformational analysis of N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides. nih.gov

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure provides fundamental insights into a molecule's reactivity, polarity, and spectroscopic properties. For this compound, this involves understanding the distribution of electron density, the nature of the chemical bonds, and the composition of the frontier molecular orbitals (HOMO and LUMO).

DFT calculations are the primary tool for this type of investigation. The analysis of the electronic structure of sulfur-containing molecules is a broad field, with theoretical studies providing information on the influence of sulfur on the electronic properties of heterocyclic systems. diva-portal.orgmdpi.com For this compound, the sulfur atom, with its lone pairs and ability to participate in π-conjugation, is expected to significantly influence the electronic character of the dihydrofuran ring.

An electronic structure analysis would typically involve:

Molecular Orbital Analysis : The energies and compositions of the HOMO and LUMO are crucial for predicting reactivity. The HOMO is often associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilicity. In this compound, it is likely that the HOMO would have significant contributions from the sulfur lone pairs and the π-system of the double bond and the phenyl ring.

Natural Bond Orbital (NBO) Analysis : This method provides information about charge distribution on each atom, bond orders, and specific donor-acceptor (orbital) interactions. This would quantify the extent of electron delocalization from the sulfur atom into the dihydrofuran ring and the phenyl group.

Electron Density Analysis : Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of chemical bonds (e.g., covalent vs. ionic character) based on the topology of the electron density.

In related systems, such as iron-sulfur dimers, broken-symmetry DFT has been used to probe the subtleties of metal-ligand bonding and its influence on geometric structure. nih.gov While the system is different, the underlying principle of using DFT to correlate electronic structure with molecular properties is directly applicable. The electron configuration of sulfur (1s²2s²2p⁶3s²3p⁴) allows for its versatile bonding, which can be accurately modeled by modern computational methods. youtube.com

Table 3: Illustrative Electronic Properties from DFT Calculations (Note: This table presents typical electronic structure descriptors that would be calculated for this compound. The values are hypothetical and for illustrative purposes only.)

| Property | Description | Expected Influence of Phenylsulfanyl Group |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Increased, due to sulfur lone pairs and π-system |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lowered, due to conjugation with the phenyl ring |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO | Decreased, indicating higher reactivity |

| Dipole Moment | Measure of the molecule's overall polarity | Significant, due to the electronegative oxygen and polarizable sulfur |

| NBO Charge on Sulfur | Calculated partial charge on the sulfur atom | Would indicate the extent of electron donation from sulfur |

Future Research Directions and Unexplored Avenues in 4 Phenylsulfanyl 2,3 Dihydrofuran Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For 4-(Phenylsulfanyl)-2,3-dihydrofuran, future research will likely focus on moving away from traditional, often harsh, reaction conditions towards more eco-friendly alternatives.

Current synthetic strategies for related dihydrofuran structures often rely on multi-step sequences or the use of stoichiometric and sometimes toxic reagents. A key future direction will be the design of one-pot or tandem reactions that minimize waste and improve atom economy. For instance, the development of methodologies that utilize readily available starting materials and environmentally benign solvents and catalysts will be crucial. chemijournal.com

An area ripe for exploration is the use of grinding methods and microwave-assisted organic synthesis. These techniques have shown promise in accelerating reaction times and reducing the need for solvents in the synthesis of other heterocyclic compounds. chemijournal.com Applying these approaches to the synthesis of this compound could lead to more efficient and sustainable production methods.

Furthermore, the exploration of biocatalysis presents a compelling avenue. Enzymes could offer high selectivity and operate under mild conditions, providing a greener alternative to traditional chemical catalysts for the formation of the dihydrofuran ring or the crucial C-S bond.

Discovery of New Reactivity Patterns and Transformations

The vinyl sulfide (B99878) moiety within this compound is a versatile functional group, suggesting a rich and largely unexplored reactivity profile for the molecule. Future research is expected to uncover novel transformations that leverage this unique structural feature.

The vinyl sulfide can act as a surrogate for carbonyl compounds, opening up possibilities for reactions like the Fischer indole (B1671886) synthesis to create complex fused heterocyclic systems. organic-chemistry.org Investigating the participation of this compound in such reactions could lead to the synthesis of novel molecular architectures with potential biological activity.

Moreover, the electron-rich double bond of the dihydrofuran ring, influenced by the sulfur substituent, is a prime candidate for various cycloaddition reactions. Exploring its behavior in Diels-Alder and other pericyclic reactions could provide access to complex polycyclic structures that are otherwise difficult to synthesize. Specifically, inverse electron-demand hetero-Diels-Alder reactions of related vinyl disulfides have been shown to produce benzothiazine derivatives, suggesting that this compound could be a valuable precursor for a variety of heterocyclic scaffolds. mostwiedzy.plnih.gov

Cascade reactions initiated at either the vinyl sulfide or the dihydrofuran ring are another promising area. For example, a cascade SN2'-intramolecular Michael reaction has been used to synthesize tetrasubstituted sulfonyl furans from related starting materials. nih.gov Designing similar cascade sequences starting from this compound could provide rapid access to densely functionalized and structurally diverse molecules.

Exploration of Advanced Catalytic Systems

The development of advanced catalytic systems will be instrumental in unlocking the full synthetic potential of this compound. While traditional catalysts have been used for the synthesis of dihydrofurans, the focus is shifting towards more efficient, selective, and sustainable catalytic processes.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to dihydrofuran synthesis is an active area of research. nih.govrsc.org Future work will likely involve the design of novel chiral organocatalysts to control the stereochemistry of reactions involving this compound, leading to the synthesis of enantioenriched products. For instance, an organocatalytic C(sp3)-H functionalization of 5-methyl-2,3-dihydrofuran derivatives has been successfully achieved, highlighting the potential of this approach. nih.gov

Transition metal catalysis also continues to offer new possibilities. While palladium and rhodium have been traditionally used, there is growing interest in employing more earth-abundant and less toxic metals like iron, copper, and nickel for C-S bond formation and other transformations. researchgate.net The development of novel ligand systems for these metals could lead to catalysts with enhanced activity and selectivity for reactions involving this compound.

Photoredox catalysis is another frontier with immense potential. Visible-light-driven reactions offer a mild and green way to generate reactive intermediates. acs.org Exploring the photoredox-catalyzed transformations of this compound could enable novel C-H functionalizations, cross-coupling reactions, and the formation of new C-C and C-heteroatom bonds under environmentally friendly conditions.

Integration into Emerging Fields of Organic Synthesis

The unique structural and electronic properties of this compound make it a promising building block for integration into emerging areas of organic synthesis.

One such area is diversity-oriented synthesis (DOS), which aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery. The functional handles present in this compound—the dihydrofuran ring and the phenylsulfanyl group—can be readily modified, making it an ideal scaffold for DOS.

Furthermore, the development of computational tools will play a crucial role in predicting the reactivity and properties of this compound and its derivatives. colab.ws Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms and help in the rational design of new reactions and catalysts. researchgate.net Such computational studies will accelerate the exploration of this molecule's chemical space.

The application of this compound in the synthesis of functional materials is another unexplored avenue. The sulfur atom and the potential for extended conjugation through modification of the phenyl ring suggest that derivatives of this compound could have interesting electronic and photophysical properties, making them potential candidates for use in organic electronics or as sensors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Phenylsulfanyl)-2,3-dihydrofuran, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Transition-metal-catalyzed coupling reactions, such as palladium-catalyzed cross-coupling, are effective for introducing sulfur-containing substituents (e.g., phenylsulfanyl groups) into dihydrofuran scaffolds. For example, PdCl₂/NaI-catalyzed cyclization of allenols can yield dihydrofuran derivatives with controlled regioselectivity . Reaction parameters such as temperature (e.g., 80–100°C), solvent polarity (e.g., THF or DMF), and catalyst loading (1–5 mol%) should be optimized to minimize side reactions like polymerization, which is common in strained heterocycles .

Q. How can spectroscopic techniques (NMR, IR, GC-MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic deshielding of bridgehead protons adjacent to the oxygen atom (δ ~4.5–5.0 ppm) and coupling constants (e.g., J = 6–8 Hz) consistent with dihydrofuran ring dynamics .

- GC-MS : Monitor for molecular ion peaks at m/z 178 (C₁₀H₁₀OS) and fragmentation patterns indicative of phenylsulfanyl group loss.

- IR : Confirm the absence of carbonyl stretches (1700–1800 cm⁻¹) to rule out oxidation byproducts .

Q. What strategies mitigate polymerization during the synthesis or storage of this compound?

- Methodological Answer : Use polymerization inhibitors like N,N-diethylhydroxylamine (0.1–1 wt%) during synthesis and storage. Maintain low temperatures (4°C) and inert atmospheres (N₂ or Ar) to suppress radical-initiated chain reactions. Distillation under reduced pressure (e.g., 50–100 mmHg) can purify the compound while minimizing thermal stress .

Advanced Research Questions

Q. How does the phenylsulfanyl substituent influence the reactivity of 2,3-dihydrofuran in ozonolysis or Diels-Alder reactions?

- Methodological Answer : The electron-donating phenylsulfanyl group enhances dienophile reactivity in Diels-Alder reactions by lowering the LUMO energy of the dihydrofuran. Computational studies (e.g., DFT) can model transition states to predict regioselectivity. Experimentally, ozonolysis of 2,3-dihydrofuran derivatives in the presence of SO₂ produces secondary organic aerosols (SOA), with SO₂ acting as a catalyst. Kinetic studies using a Teflon chamber under controlled humidity and temperature can quantify reaction pathways .

Q. What computational methods are suitable for predicting the conformational stability and reaction mechanisms of this compound?

- Methodological Answer : Molecular mechanics (MM2/MM3) and density functional theory (DFT) at the B3LYP/6-31G* level are effective for modeling equilibrium conformations and pseudorotation barriers. For example, MM2 accurately predicts the non-planar equilibrium geometry of 2,3-dihydrofuran, with energy barriers of ~2–3 kcal/mol for ring puckering. Transition state analysis for sulfanyl group participation in cycloadditions can be validated using IRC (intrinsic reaction coordinate) calculations .

Q. How can kinetic modeling resolve contradictions in low-temperature combustion studies of this compound?

- Methodological Answer : Contradictions in ignition delay times or intermediate species profiles (e.g., conflicting reports on OH radical formation) can be addressed using a rapid compression machine (RCM) coupled with laser diagnostics. A detailed kinetic mechanism should include furan-specific pathways, such as H-abstraction from the sulfanyl group and β-scission of alkyl radicals. Comparative studies with 2,3-dihydrofuran and tetrahydrofuran under identical conditions (500–800 K, 10–20 bar) isolate substituent effects .

Q. What surrogate toxicity data (e.g., for furan) can inform risk assessments of this compound when experimental toxicity data is lacking?

- Methodological Answer : Apply read-across methodologies using furan’s AEGL (Acute Exposure Guideline Levels) and PAC (Protective Action Criteria) values. For example, furan’s HTFOEL (health-protective occupational exposure limit) of 1 ppbv can be adapted for substituted furans, adjusted for differences in volatility (e.g., using Henry’s Law constants) and metabolic activation pathways. In vitro assays (e.g., CYP450 inhibition) can validate mechanistic similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.